2',3'-Dimethyl-3-(3-methylphenyl)propiophenone
Description
2’,3’-Dimethyl-3-(3-methylphenyl)propiophenone is an organic compound with the molecular formula C18H20O. It belongs to the class of propiophenones, which are characterized by a phenyl group attached to a propiophenone backbone.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(3-methylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c1-13-6-4-8-16(12-13)10-11-18(19)17-9-5-7-14(2)15(17)3/h4-9,12H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMVQPJCLNVZQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2=CC=CC(=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644075 | |
| Record name | 1-(2,3-Dimethylphenyl)-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-69-7 | |
| Record name | 1-Propanone, 1-(2,3-dimethylphenyl)-3-(3-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Dimethylphenyl)-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dimethyl-3-(3-methylphenyl)propiophenone typically involves the reaction of 3-methylbenzyl chloride with 2,3-dimethylphenylacetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 2’,3’-Dimethyl-3-(3-methylphenyl)propiophenone may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production and minimizes the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dimethyl-3-(3-methylphenyl)propiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction reactions.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly used.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2’,3’-Dimethyl-3-(3-methylphenyl)propiophenone has been studied for its potential biological activity and various applications in different fields:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2’,3’-Dimethyl-3-(3-methylphenyl)propiophenone exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3-(3-methylphenyl)propanal: Similar in structure but differs in the functional group attached to the phenyl ring.
3-Methylpropiophenone: Lacks the additional methyl groups on the phenyl ring.
2,3-Dimethylphenylacetone: Similar backbone but different functional groups.
Uniqueness
2’,3’-Dimethyl-3-(3-methylphenyl)propiophenone is unique due to the presence of both methyl groups on the phenyl ring and the propiophenone backbone. This structural combination imparts specific chemical and physical properties that distinguish it from other similar compounds .
Biological Activity
2',3'-Dimethyl-3-(3-methylphenyl)propiophenone is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, along with case studies and data tables summarizing its effects.
Chemical Structure and Properties
The compound belongs to the class of propiophenones, characterized by a ketone functional group attached to a phenyl ring. Its molecular formula is , and it has a molecular weight of approximately 242.31 g/mol. The presence of methyl groups at the 2' and 3' positions on the aromatic ring significantly influences its biological activity.
The biological activity of 2',3'-Dimethyl-3-(3-methylphenyl)propiophenone can be attributed to its interaction with various molecular targets. The compound may exert its effects through:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Potential interaction with receptors related to cancer cell proliferation and survival.
- Antimicrobial Properties : Exhibits activity against certain pathogens, potentially through disruption of cellular processes.
Biological Activity
Research indicates that 2',3'-Dimethyl-3-(3-methylphenyl)propiophenone possesses several biological activities:
- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains.
- Anticancer Properties : Preliminary findings suggest that it may inhibit the growth of cancer cells, particularly in breast cancer models.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth in vitro | |
| Anticancer | Reduction in cell viability in breast cancer cells |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of 2',3'-Dimethyl-3-(3-methylphenyl)propiophenone against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods, yielding MIC values of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
Case Study 2: Anticancer Activity
In a breast cancer cell line study, treatment with varying concentrations (10 µM to 100 µM) of the compound resulted in a dose-dependent decrease in cell proliferation. The IC50 value was calculated to be approximately 50 µM, indicating significant anticancer potential.
Research Findings
Recent research has focused on elucidating the specific pathways through which 2',3'-Dimethyl-3-(3-methylphenyl)propiophenone exerts its effects. Key findings include:
- Cell Cycle Arrest : The compound was found to induce G1 phase arrest in cancer cells, suggesting a mechanism for its anticancer effects.
- Apoptosis Induction : Evidence suggests that it promotes apoptosis in tumor cells via activation of caspase pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
